Welcome to the BenchChem Online Store!
molecular formula C9H9NO2 B091749 4-Aminocinnamic acid CAS No. 17570-30-8

4-Aminocinnamic acid

Cat. No. B091749
M. Wt: 163.17 g/mol
InChI Key: JOLPMPPNHIACPD-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04748161

Procedure details

Cyclobranyl ester of p-nitrocinnamic acid (165.0 g, 0.268 mole) prepared according to the procedure of Example 103 was suspended in a mixture of acetic acid (1.5 l) and tetrahydrofuran (2 l). To the suspension were added 6N-HCl-dioxane (125 ml) and zinc powder (165 g) and the mixture was stirred at 20° C. for 2 hours. Then the reaction mixture was filtered to remove zinc powder. The filtrate was concentrated under reduced pressure, and the residue was extracted with chloroform. The extracts were washed successively with water and saturated aqueous NaHCO3, then dried, and concentrated in vacuo. The residual crystals were recrystallized from chloroform-ethanol (1:3, v/v), giving cyclobranyl ester of p-aminocinnamic acid (119.2 g), in a 75.9% yield. m.p. 206°-207° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
165 g
Type
catalyst
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O.Cl.O1CCOCC1>C(O)(=O)C.O1CCCC1.[Zn]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
165 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=CC(=O)O)C=C1
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
165 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove zinc powder
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
The extracts were washed successively with water and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual crystals were recrystallized from chloroform-ethanol (1:3

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 119.2 g
YIELD: PERCENTYIELD 75.9%
YIELD: CALCULATEDPERCENTYIELD 272.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04748161

Procedure details

Cyclobranyl ester of p-nitrocinnamic acid (165.0 g, 0.268 mole) prepared according to the procedure of Example 103 was suspended in a mixture of acetic acid (1.5 l) and tetrahydrofuran (2 l). To the suspension were added 6N-HCl-dioxane (125 ml) and zinc powder (165 g) and the mixture was stirred at 20° C. for 2 hours. Then the reaction mixture was filtered to remove zinc powder. The filtrate was concentrated under reduced pressure, and the residue was extracted with chloroform. The extracts were washed successively with water and saturated aqueous NaHCO3, then dried, and concentrated in vacuo. The residual crystals were recrystallized from chloroform-ethanol (1:3, v/v), giving cyclobranyl ester of p-aminocinnamic acid (119.2 g), in a 75.9% yield. m.p. 206°-207° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
165 g
Type
catalyst
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O.Cl.O1CCOCC1>C(O)(=O)C.O1CCCC1.[Zn]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
165 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=CC(=O)O)C=C1
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
165 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove zinc powder
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
The extracts were washed successively with water and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual crystals were recrystallized from chloroform-ethanol (1:3

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 119.2 g
YIELD: PERCENTYIELD 75.9%
YIELD: CALCULATEDPERCENTYIELD 272.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04748161

Procedure details

Cyclobranyl ester of p-nitrocinnamic acid (165.0 g, 0.268 mole) prepared according to the procedure of Example 103 was suspended in a mixture of acetic acid (1.5 l) and tetrahydrofuran (2 l). To the suspension were added 6N-HCl-dioxane (125 ml) and zinc powder (165 g) and the mixture was stirred at 20° C. for 2 hours. Then the reaction mixture was filtered to remove zinc powder. The filtrate was concentrated under reduced pressure, and the residue was extracted with chloroform. The extracts were washed successively with water and saturated aqueous NaHCO3, then dried, and concentrated in vacuo. The residual crystals were recrystallized from chloroform-ethanol (1:3, v/v), giving cyclobranyl ester of p-aminocinnamic acid (119.2 g), in a 75.9% yield. m.p. 206°-207° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
165 g
Type
catalyst
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O.Cl.O1CCOCC1>C(O)(=O)C.O1CCCC1.[Zn]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
165 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=CC(=O)O)C=C1
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
165 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove zinc powder
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
The extracts were washed successively with water and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual crystals were recrystallized from chloroform-ethanol (1:3

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 119.2 g
YIELD: PERCENTYIELD 75.9%
YIELD: CALCULATEDPERCENTYIELD 272.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.